molecular formula C11H8N6O7S2 B14677483 3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid CAS No. 35332-95-7

3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid

Cat. No.: B14677483
CAS No.: 35332-95-7
M. Wt: 400.4 g/mol
InChI Key: MPPUISACQVNQSY-UHFFFAOYSA-N
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Description

3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is a complex organic compound that features a tetrazole ring, a hydrazinylidene group, and a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid typically involves multiple steps. One common approach is the condensation of a naphthalene derivative with a tetrazole-containing hydrazine. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene backbone with a tetrazole ring and hydrazinylidene group.

Properties

CAS No.

35332-95-7

Molecular Formula

C11H8N6O7S2

Molecular Weight

400.4 g/mol

IUPAC Name

3-hydroxy-4-(2H-tetrazol-5-yldiazenyl)naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C11H8N6O7S2/c18-10-8(26(22,23)24)4-5-3-6(25(19,20)21)1-2-7(5)9(10)12-13-11-14-16-17-15-11/h1-4,18H,(H,19,20,21)(H,22,23,24)(H,14,15,16,17)

InChI Key

MPPUISACQVNQSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=NNN=N3

Origin of Product

United States

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